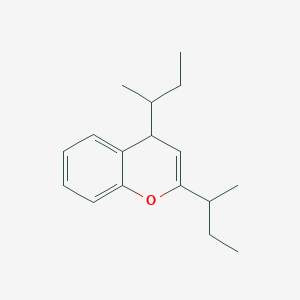

2,4-Di(butan-2-yl)-4H-1-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61714-08-7 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2,4-di(butan-2-yl)-4H-chromene |

InChI |

InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |

InChI Key |

OQSGEHMDALNPGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Disubstituted 4h 1 Benzopyrans

Strategies for Constructing the 4H-1-Benzopyran Ring System

The formation of the heterocyclic pyran ring fused to a benzene (B151609) ring is the key step in synthesizing 4H-1-benzopyrans.

Cyclization reactions are a cornerstone in heterocyclic chemistry, involving the formation of a ring from a linear precursor.

Intramolecular cyclization is a powerful strategy for synthesizing heterocyclic systems like 4H-1-benzopyrans. These reactions typically involve a suitably substituted phenol (B47542) derivative where a side chain contains a reactive group that can undergo a ring-closing reaction with the phenolic hydroxyl group or the aromatic ring.

One common approach involves the acid-catalyzed cyclization of an intermediate. For example, a precursor bearing both a nucleophilic hydroxyl group and an electrophilic center, such as a carbocation generated from an alcohol or alkene, can undergo intramolecular attack to form the pyran ring. nih.gov The synthesis of polysubstituted indenes via a Brønsted acid-promoted intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives highlights a similar strategy where an N-tosylhydrazone acts as an electrophile. rsc.org This principle can be conceptually applied to the synthesis of 4H-benzopyrans, where an appropriately positioned vinyl group on a phenol derivative could be protonated to generate a carbocation, which is then trapped by the phenolic oxygen to yield the cyclized product.

Another prominent named reaction that utilizes intramolecular cyclization is the Baker–Venkataraman rearrangement. This base-catalyzed reaction transforms 2-acetoxyacetophenones into 1,3-diketones, which are key intermediates for synthesizing chromones (4H-1-benzopyran-4-ones). wordpress.com The mechanism proceeds through the formation of an enolate followed by an intramolecular nucleophilic acyl substitution. wordpress.com While this method directly yields chromones, subsequent reduction and functionalization could potentially lead to 2,4-disubstituted 4H-1-benzopyrans.

| Reaction Type | Precursor | Key Step | Product Class |

| Cationic Cyclization | Phenol with electrophilic side chain | Intramolecular nucleophilic attack by phenolic oxygen | 4H-1-Benzopyran |

| Baker-Venkataraman | 2-Acetoxyacetophenone | Base-catalyzed intramolecular acyl migration | 1,3-Diketone (Chromone precursor) |

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated rings, including the dihydropyran ring of the 4H-1-benzopyran system. wikipedia.orgrsc.org This reaction utilizes metal catalysts, most notably ruthenium-based Grubbs and Schrock catalysts, to facilitate the intramolecular exchange of alkene fragments, typically with the extrusion of a volatile small molecule like ethylene (B1197577). wikipedia.orgresearchgate.netorganic-chemistry.org

The general strategy for synthesizing a benzopyran scaffold via RCM involves the preparation of a diene precursor, usually an o-alkenylphenyl allyl ether. This precursor can be assembled through various methods, such as O-allylation of a substituted phenol followed by the introduction of a second vinyl group onto the aromatic ring. researchgate.net A common route involves a Claisen rearrangement of an O-allyl ether to introduce an allyl group onto the benzene ring, which can then be further manipulated to create the required diene structure for RCM. researchgate.netresearchgate.net

The RCM reaction itself is highly efficient for forming 5- to 7-membered rings and tolerates a wide range of functional groups, making it suitable for constructing complex, substituted benzopyrans. wikipedia.orgorganic-chemistry.org The choice of catalyst (e.g., Grubbs first or second generation) can influence the reaction efficiency and selectivity. researchgate.net For instance, a sequential ruthenium-catalyzed RCM followed by a transfer hydrogenation has been developed to synthesize chromanes (dihydrobenzopyrans) from 2-(allyloxy)styrenes. researchgate.net

| Catalyst | Typical Substrate | Key Transformation | Product |

| Grubbs I or II | o-alkenylphenyl allyl ether | Intramolecular alkene metathesis | 2H- or 4H-Benzopyran |

| Ruthenium-indenylidene | Diene precursor | Ring closure with ethylene release | Substituted Benzopyran |

Electrocyclic reactions are a class of pericyclic rearrangements where a pi bond is converted into a sigma bond (ring-closing) or vice versa (ring-opening) in a concerted fashion. wikipedia.org The synthesis of the chromene (benzopyran) ring system can be achieved through a 6π electrocyclic ring closure.

A key strategy involves the thermal ring-opening of a benzocyclobutene derivative. This reaction generates a highly reactive ortho-quinodimethane intermediate. wikipedia.org This intermediate can then be trapped by a suitable dienophile in a Diels-Alder reaction. For the synthesis of a chromene, the ortho-quinodimethane itself can be designed to undergo a subsequent intramolecular reaction. More directly, an electrocyclic ring closure of a (Z)-hexa-1,3,5-triene system embedded within a larger molecule can form a six-membered ring. masterorganicchemistry.com

For chromene synthesis, a precursor such as an o-alkenyl phenol can be envisioned to tautomerize or react to form a vinylogous quinone methide, which represents a 6π electron system. This intermediate can then undergo a disrotatory electrocyclic ring closure under thermal conditions to form the dihydropyran ring of the chromene skeleton. libretexts.orgyoutube.commasterorganicchemistry.com The stereochemistry of the substituents on the triene system dictates the stereochemistry of the final product according to the Woodward-Hoffmann rules. youtube.com

| Reaction Type | Pi Electrons | Conditions | Rotation Mode | Product |

| Electrocyclic Ring Closure | 6π | Thermal | Disrotatory | Dihydropyran ring |

| Electrocyclic Ring Closure | 6π | Photochemical | Conrotatory | Dihydropyran ring |

Ylide annulation reactions, particularly those involving phosphorus ylides as in the Wittig reaction, provide a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of heterocyclic systems. youtube.com An ylide is a neutral molecule with a formal positive charge on a heteroatom (like phosphorus, sulfur, or nitrogen) and a formal negative charge on an adjacent carbon atom. youtube.com

In the context of benzopyran synthesis, a phosphorus ylide can be used to construct a key intermediate that subsequently cyclizes. A plausible strategy involves the reaction of a salicylaldehyde (B1680747) derivative with a vinylphosphonium salt to form an ylide in situ. This ylide can then undergo an intramolecular Wittig-type reaction with a carbonyl group positioned on a side chain attached to the phenolic oxygen.

Alternatively, a multi-step sequence could involve an intermolecular Wittig reaction between a salicylaldehyde derivative and a phosphorus ylide to form an o-hydroxystyrene derivative. This intermediate, possessing a phenolic hydroxyl group and a vinyl group, can then be cyclized through various methods, such as hydroalkoxylation, to form the benzopyran ring. The reaction of a ketone or aldehyde with a phosphonium (B103445) ylide typically proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane ring, which then fragments to give an alkene and a phosphine (B1218219) oxide. youtube.com This fundamental transformation can be strategically employed to build the necessary precursors for the final ring-closing step. youtube.com

| Ylide Type | Reactants | Key Intermediate | Final Step |

| Phosphorus Ylide | Salicylaldehyde derivative, Carbonyl compound | Oxaphosphetane | Cyclization of alkene intermediate |

| Sulfonium Ylide | Phenol derivative, Epoxide/Carbonyl | Epoxide or Betaine | Ring closure |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by high atom economy and operational simplicity, making them attractive for generating molecular diversity.

Several MCRs have been developed for the synthesis of highly substituted 4H-benzopyran derivatives. A common approach involves the condensation of a phenol (such as resorcinol (B1680541) or 2-chlororesorcinol), an active methylene (B1212753) compound (like malononitrile), and an aldehyde or ketone. derpharmachemica.compsu.edu For example, the one-pot reaction of 2-chlororesorcinol, various aldehydes, and malononitrile (B47326) in ethanol (B145695) can produce 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles. psu.edu The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol and subsequent intramolecular cyclization and dehydration. psu.edu

These MCRs allow for the introduction of diverse substituents at various positions of the benzopyran core by simply changing the starting components. For instance, using different aldehydes allows for variation at the C4 position, while different active methylene compounds can modify the substituents at C2 and C3. This modularity makes MCRs a powerful tool for building libraries of substituted benzopyrans for various applications. researchgate.net

| Components | Catalyst/Conditions | Key Steps | Product Class |

| Phenol, Aldehyde, Malononitrile | Piperidine, Ethanol, rt | Knoevenagel, Michael Addition, Cyclization | 2-Amino-4-aryl-4H-benzopyran-3-carbonitrile |

| Salicylaldehyde, Active Methylene Compound, C-H Acid | L-proline | Knoevenagel, Michael, Cyclization/Dehydration | Functionalized 2H- or 4H-Benzopyrans |

| 4-Hydroxycoumarin, Aldehyde, 2-Methoxypropene | Heat | Knoevenagel, hetero-Diels-Alder | Pyranochromenone |

Intermolecular Diels-Alder Cycloaddition and Subsequent Aromatization Sequences

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been utilized in the synthesis of benzopyran derivatives. nih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. nih.govnih.gov In the context of benzopyran synthesis, a suitably substituted diene can react with a dienophile, followed by an aromatization step to yield the final benzopyran structure.

Thermal conditions are often employed for these cycloaddition reactions, with temperatures reaching up to 180°C in solvents like toluene, xylene, or 1,2-dichlorobenzene. researchgate.net The reactivity of the diene and dienophile can influence the reaction conditions required. For instance, some reactions are complete within a few hours, while others may require longer reaction times. researchgate.net The choice of dienophile is critical, with electron-poor dienophiles generally showing good reactivity. researchgate.net In some cases, the initial cycloadduct undergoes spontaneous oxidation-aromatization to furnish the aromatic benzopyran system directly. researchgate.net However, attempts to use milder conditions with Lewis acid catalysts such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·Et₂O) have not always been successful. researchgate.net

Intramolecular versions of the Diels-Alder reaction have also been explored, where the diene and dienophile are part of the same molecule. rsc.org For example, 2-benzopyran-3-ones with an tethered dienophile can undergo intramolecular cycloaddition to form complex polycyclic structures related to diterpenes. rsc.org

Electrophilic Cyclization Strategies for 2H-Benzopyrans

Electrophilic cyclization is a key method for synthesizing 2H-benzopyrans, which are closely related to 4H-1-benzopyrans. This strategy typically involves the cyclization of substituted propargylic aryl ethers. nih.govnih.govacs.orgscilit.com The use of electrophilic reagents such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) can effectively induce the cyclization to produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.govnih.govacs.orgscilit.com These reactions proceed under mild conditions and are tolerant of a variety of functional groups on the aromatic ring, including methoxy, alcohol, aldehyde, and nitro groups. nih.govnih.gov

The reaction conditions can be optimized to improve yields. For instance, the choice of solvent and base can have a significant impact. In one study, the iodocyclization of phenyl 3-phenyl-2-propynyl ether using iodine and sodium bicarbonate in acetonitrile (B52724) at room temperature gave the desired 3-iodo-4-phenyl-2H-benzopyran in a 61% isolated yield. nih.gov

C-H Functionalization and Activation Approaches for Benzopyran Formation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of benzopyrans. frontiersin.orgyoutube.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H activation for benzopyran synthesis. nih.govnih.gov

For example, rhodium(III)-catalyzed C-H functionalization of sulfoxonium ylides, followed by intramolecular annulation with hydroquinones, has been used to afford furo[2,3-c]benzopyran-4-ones. nih.gov Similarly, rhodium(II)-catalyzed C-H bond activation of 2-(furan-3-yl)phenols, assisted by the chelation of the phenolic hydroxyl group, enables site-selective carboxylation with carbon dioxide to produce 4H-furo[3,2-c]benzopyran-4-ones. nih.gov

Palladium-catalyzed C-H activation has also been employed in one-pot, two-step strategies. These can involve an initial gold-catalyzed hydrophenoxylation followed by a palladium-catalyzed C-H activation or Mizoroki-Heck reaction to construct benzo[c]chromenes. nih.gov The selectivity between the C-H activation and Mizoroki-Heck pathways can often be controlled. nih.gov

Catalytic Systems in 4H-1-Benzopyran Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 4H-1-benzopyrans. A variety of catalytic systems, including transition metals, Lewis acids, and Brønsted acids, have been developed to facilitate these transformations.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Methods)

Transition metals, particularly palladium, have been extensively used to catalyze the synthesis of benzopyrans. rsc.orgbeilstein-journals.orgresearchgate.net Palladium-catalyzed reactions offer a versatile platform for constructing the benzopyran core through various transformations, including cross-coupling reactions and C-H activation. nih.govbeilstein-journals.org

Palladium(II)-catalyzed cyclization of allylic aryl ethers is a known method for synthesizing substituted 2H-benzopyrans. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been used to functionalize pre-existing benzopyran scaffolds. For instance, bromo-substituted benzopyrans can be coupled with (trimethylsilyl)acetylene under standard Sonogashira conditions to introduce an alkyne functionality. beilstein-journals.org Palladium-catalyzed carbonylation reactions have also been employed to introduce carbonyl groups. beilstein-journals.org

In some instances, palladium catalysis can lead to C-O bond activation within the benzopyranone structure, as observed in the reaction of 3-formylchromone-4(N)-substituted thiosemicarbazones with palladium(II) ions. rsc.org Nanoparticulate palladium has also been shown to be an effective and reusable catalyst for the synthesis of pyran derivatives. scirp.org

Other transition metals like ruthenium, gold, platinum, and copper have also found application in benzopyran synthesis. nih.govnih.govnih.govrsc.org Ruthenium(II) complexes, for example, can catalyze the one-pot, multicomponent synthesis of 2-amino-4H-chromenes from primary alcohols via an acceptorless dehydrogenative coupling mechanism. rsc.org Gold and platinum have been utilized in cyclization reactions, while copper has been employed in cascade addition/cyclization/oxidation sequences. nih.govnih.gov

Lewis Acid Catalysis for Benzopyran Synthesis

Lewis acids are effective catalysts for promoting the synthesis of benzopyrans, often by activating substrates towards cyclization. nih.gov An expeditious method for constructing the benzopyran skeleton involves a Lewis acid-catalyzed C-H functionalization, where a nih.govrsc.org-hydride shift and a 6-endo cyclization occur sequentially. nih.gov The presence of substituents ortho to the alkoxy group on the starting material has been shown to significantly enhance the reactivity in this process. nih.gov

Ytterbium(III) triflate (Yb(OTf)₃) is another Lewis acid that has been used to catalyze the formation of 4H-furo[3,2-c]benzopyran-4-ones. nih.gov

Brønsted Acid and Heterogeneous Catalysis

Brønsted acids and heterogeneous catalysts offer practical and often environmentally benign alternatives for the synthesis of benzopyrans. Brønsted acids can catalyze propargylation reactions of 1,3-dicarbonyl compounds with alkynols, which can be key steps in the construction of the benzopyran ring system. nih.gov For example, methanesulfonic acid (CH₃SO₃H) has been used to catalyze the construction of a furan (B31954) ring in a one-pot cascade reaction to form 2-substituted-4H-furo[3,2-c]benzopyran-4-ones. nih.gov

Heterogeneous catalysts provide advantages in terms of ease of separation and reusability. A novel magnetically heterogeneous nanocatalyst, created by immobilizing butanesulfonic acid onto magnetic nanoparticles, has been developed for the green synthesis of benzopyrazine-aminoimidazole hybrids. nih.gov This catalyst, which possesses acidic –SO₃H groups on its surface, acts as a Lewis acid to activate carbonyl compounds towards nucleophilic attack, facilitating a domino Knoevenagel condensation–cyclization reaction. nih.gov Another example is the use of a nanocatalyst comprising nanocopper iodide on layered double hydroxides for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under solvent-free conditions. rsc.org

Organocatalysis and Metal-Free Protocols for Chromene Core Formation

The development of organocatalytic and metal-free synthetic routes to the 4H-1-benzopyran (chromene) core has gained considerable attention as a sustainable alternative to traditional metal-catalyzed reactions. These methods often provide high yields and selectivity under mild conditions. researchgate.net

Organocatalysts such as glycine (B1666218), researchgate.net L-proline, and various thiourea (B124793) derivatives have been successfully employed in the synthesis of chromene derivatives. orientjchem.org For instance, glycine has been used as an inexpensive and environmentally benign organocatalyst for the synthesis of 4H-benzo[g]chromene derivatives in water, highlighting the green aspects of this approach. researchgate.net Similarly, bifunctional organocatalysts like 1-[(3,5-bis(trifluoromethyl)phenyl)]thiourea have been utilized for the synthesis of chromenes. orientjchem.org

Metal-free protocols often rely on tandem reactions. A notable example is the Knoevenagel–Michael cyclocondensation of malononitrile, various aldehydes, and a phenol derivative (such as resorcinol) to produce 2-amino-4H-chromene scaffolds. researchgate.net This reaction can be promoted by visible light using an organic dye like eosin (B541160) Y as a photocatalyst in aqueous ethanol, offering a green, metal-free approach. researchgate.net Another metal-free strategy involves the tandem reaction of ynones and methyl salicylates to produce 3-acyl chromones. semanticscholar.org Furthermore, the synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines and enolizable ketones has been achieved through a metal-free organocascade process. nih.gov

Table 1: Examples of Organocatalytic and Metal-Free Synthesis of Chromene Derivatives

| Catalyst/Promoter | Reactants | Product Type | Key Features |

|---|---|---|---|

| Glycine | Aromatic aldehydes, malononitrile, 2-hydroxy-1,4-naphthoquinone | 4H-Benzo[g]chromene | Metal-free, inexpensive catalyst, aqueous medium. researchgate.net |

| Eosin Y (photocatalyst) | Malononitrile, aryl aldehydes, resorcinol | 2-Amino-4H-chromene | Visible-light induced, metal-free, aqueous ethanol. researchgate.net |

| N-triflyl phosphoramide | 1,3-Diketones | 4H-Chromen-4-ones | Organocatalytic, selective cyclization. researchgate.net |

| No Catalyst | Ynones, methyl salicylates | 3-Acyl chromones | Transition-metal-free, tandem reaction. semanticscholar.org |

Implementation of Green Chemistry Principles in 4H-1-Benzopyran Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 4H-1-benzopyrans to reduce environmental impact and improve sustainability.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can be promoted by grinding or heating. For example, the synthesis of 1,4-dihydropyridines has been achieved under solvent-free conditions using cellulose (B213188) sulfuric acid as a heterogeneous catalyst. nih.gov Similarly, a base-promoted, one-pot, solvent-free version of the Ramachary reductive coupling/alkylation reaction has been developed for the synthesis of 2,2-disubstituted ethyl cyanoacetates. wordpress.com The synthesis of tetrahydro pyrans has been reported in a solvent-free environment using a magnetic nanocatalyst, yielding excellent results at room temperature. nih.gov

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of 4H-benzopyrans has been successfully carried out in aqueous media. For instance, the one-pot, three-component condensation of aromatic aldehydes, malononitrile or ethyl cyanoacetate, and dimedone or 1,3-cyclohexanedione (B196179) to form 5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyrans has been catalyzed by acyclic acidic ionic liquids in water. scilit.com Hydrotalcite has also been used as a solid base catalyst for the synthesis of 2-amino-4H-chromenes in an aqueous medium. researchgate.net Additionally, the synthesis of 4H,5H-pyrano[3,2-c] acs.orgbenzopyran-5-ones has been achieved in water in the presence of triethylbenzylammonium chloride. researchgate.net

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. This technique has been applied to the synthesis of various heterocyclic compounds, including those with a benzopyran core. The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole (B30560) nucleus has been accelerated by ultrasound irradiation, reducing reaction times from hours to minutes compared to conventional heating. nih.gov Another example is the ultrasound-assisted synthesis of 2-amino-4H-chromen-4-ylphosphonates. tandfonline.com The synthesis of 2-amino 4,6-diaryl pyrimidines and 3,5-diaryl-1H-pyrazoles has also been facilitated by a combination of ultrasound and microwave irradiation. researchgate.net

Nanocatalysts offer several advantages in organic synthesis, including high surface area-to-volume ratio, high catalytic activity, and ease of separation and recyclability. Various nanocatalysts have been developed for the synthesis of 4H-1-benzopyrans and related structures. Magnetite (Fe3O4) nanoparticles have been used as a catalyst for the construction of 4-substituted-4H-pyrans. organic-chemistry.org Silver nanoparticles supported on a starch-coated magnetic nanocomposite (Ag/Fe3O4@starch) have been shown to be an efficient catalyst for the one-pot synthesis of 4H-pyrans and tetrahydro-4H-chromenes. researchgate.netscielo.org.za Iron oxide magnetic nanoparticles (Fe3O4-MNPs) have also been employed as an efficient nanocatalyst for the synthesis of pyran derivatives. nih.gov

Table 2: Green Chemistry Approaches to 4H-1-Benzopyran Synthesis

| Green Principle | Catalyst/Conditions | Reactants | Product Type | Key Advantages |

|---|---|---|---|---|

| Solvent-Free | Magnetic nanocatalyst, room temp. | Benzaldehyde, malononitrile, dimedone | Tetrahydro pyrans | Elimination of solvent, high yield. nih.gov |

| Aqueous Media | Acyclic acidic ionic liquids | Aromatic aldehydes, active methylene compounds, diones | 5-Oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyrans | Use of water as solvent, recyclable catalyst. scilit.com |

| Ultrasound-Assisted | CuSO4/sodium ascorbate, room temp. | 2-Azido-N-(benzo[d]thiazol-2-yl)acetamide, alkynes | 1,4-Disubstituted 1,2,3-triazoles | Reduced reaction time, high yield. nih.gov |

| Nanocatalysis | Ag/Fe3O4@starch | Aryl aldehydes, malononitrile, 1,3-diketones | 4H-Pyrans and tetrahydro-4H-chromenes | Recyclable magnetic catalyst, high yields. scielo.org.za |

Regioselective and Stereoselective Synthesis of Substituted 4H-1-Benzopyrans

The control of regioselectivity and stereoselectivity is crucial for the synthesis of complex and biologically active molecules. In the context of 4H-1-benzopyrans, this often involves controlling the position of substituents on the heterocyclic ring and the stereochemistry at the C4 position.

Regioselective synthesis of furo[3,2-c] acs.orgbenzopyran-4-one has been achieved through the reaction of 4-hydroxycoumarins with chloroacetaldehyde. rsc.org Similarly, a regioselective synthesis of 4,10-dihydro-3-hydroxy-3-methyl-1H,3H-pyrano[4,3-b] acs.orgbenzopyran-10-one, the basic skeleton of fulvic acid, has been reported. rsc.org The regioselective synthesis of flavone (B191248) derivatives has been accomplished via a DMAP-catalyzed 6-endo cyclization of o-alkynoylphenols. researchgate.net

Stereoselective synthesis often employs chiral catalysts or auxiliaries to induce enantioselectivity. While specific examples for 2,4-di(butan-2-yl)-4H-1-benzopyran are not prominent, the principles can be extrapolated from related syntheses. For instance, the enantioselective synthesis of chiral secondary alcohols from prochiral ketones is a well-established transformation using catalysts like the Corey–Bakshi–Shibata (CBS) reagent. wordpress.com A novel recyclable lipophilic cinchona squaramide organocatalyst has been developed for the stereoselective synthesis of a baclofen (B1667701) precursor via a Michael addition, achieving high enantiomeric excess. beilstein-journals.org These types of catalytic systems could potentially be adapted for the stereoselective synthesis of 4H-1-benzopyrans bearing a chiral center at the C4 position.

Mechanistic and Reactivity Studies of 4h 1 Benzopyran Systems

Elucidation of Reaction Pathways for 4H-1-Benzopyran Transformations

The reactivity of the 4H-1-benzopyran ring system is characterized by the interplay between the aromatic benzene (B151609) ring and the heterocyclic pyran ring. The presence of the endocyclic oxygen atom and the degree of unsaturation in the pyran ring are key determinants of its chemical behavior.

Nucleophilic Addition Reactions to Benzopyran Scaffolds

Nucleophilic attack on the 4H-1-benzopyran system is highly dependent on the substitution pattern. In the case of 4H-1-benzopyran-4-ones (chromones), the electrophilic carbonyl carbon at the C4 position is the primary site for nucleophilic addition. This often initiates a cascade of reactions, including ring-opening.

For 2,4-Di(butan-2-yl)-4H-1-benzopyran, which lacks an activating carbonyl group, direct nucleophilic addition to the pyran ring is less favorable under neutral conditions. However, the pyran ring can be activated towards nucleophilic attack. Protonation of the ether oxygen by a strong acid would generate a benzopyrylium ion. This cation is highly electrophilic, and subsequent nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of this attack would be influenced by the steric hindrance imposed by the bulky butan-2-yl groups.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to Protonated this compound

| Nucleophile | Predicted Major Product | Rationale |

| H₂O | Addition at C2 and C4 | Formation of a hemiacetal at C2 and an alcohol at C4. The relative ratio would depend on the stability of the resulting carbocation intermediates. |

| ROH | Addition at C2 and C4 | Formation of an acetal (B89532) at C2 and an ether at C4. |

| CN⁻ | Addition at C2 and C4 | Formation of a nitrile at the C2 or C4 position. |

Ring-Opening and Degradation Mechanisms of Benzopyrans

The ring-opening of 4H-1-benzopyrans is most extensively studied in the context of 4H-1-benzopyran-4-ones (chromones) under basic conditions. The initial nucleophilic attack at C2 by a hydroxide (B78521) ion leads to the formation of an intermediate that subsequently undergoes cleavage of the pyran ring. researchgate.netsemanticscholar.orgrsc.org

For this compound, ring-opening under basic conditions is not a likely pathway due to the absence of the activating carbonyl group. However, under strongly acidic conditions, following the formation of the benzopyrylium ion, the addition of a nucleophile could potentially lead to ring-opened products, although this is less common than simple addition reactions.

Hydride Transfer Processes in Benzopyran Reactivity

A significant reaction pathway available to this compound is hydride abstraction from the C4 position. The presence of two alkyl groups (butan-2-yl) at the C2 and C4 positions stabilizes a positive charge at the C4 position. A strong hydride abstracting agent, such as a triphenylcarbenium salt, could remove a hydride ion from the C4 position to form a stable 2,4-di(butan-2-yl)-1-benzopyrylium cation. This highly colored cation would be a key intermediate in various subsequent reactions.

Table 2: Predicted Products of Hydride Abstraction and Subsequent Reactions

| Reagent Sequence | Intermediate | Final Product |

| 1. [Ph₃C]⁺[BF₄]⁻2. H₂O | 2,4-Di(butan-2-yl)-1-benzopyrylium | 4-Hydroxy-2,4-di(butan-2-yl)-4H-1-benzopyran |

| 1. [Ph₃C]⁺[BF₄]⁻2. NaBH₄ | 2,4-Di(butan-2-yl)-1-benzopyrylium | This compound (starting material) or its diastereomers |

This table illustrates potential reaction pathways following hydride abstraction, based on established reactivity of similar carbocationic intermediates.

Electrophilic Reactivity of 4H-1-Benzopyrans

Therefore, this compound is expected to be highly activated towards electrophilic aromatic substitution, with the primary sites of attack being the C6 and C8 positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Electrophile | Reagent | Predicted Major Products |

| NO₂⁺ | HNO₃/H₂SO₄ | 6-Nitro-2,4-di(butan-2-yl)-4H-1-benzopyran and 8-Nitro-2,4-di(butan-2-yl)-4H-1-benzopyran |

| Br⁺ | Br₂/FeBr₃ | 6-Bromo-2,4-di(butan-2-yl)-4H-1-benzopyran and 8-Bromo-2,4-di(butan-2-yl)-4H-1-benzopyran |

| RCO⁺ | RCOCl/AlCl₃ | 6-Acyl-2,4-di(butan-2-yl)-4H-1-benzopyran and 8-Acyl-2,4-di(butan-2-yl)-4H-1-benzopyran |

The regioselectivity (6- vs. 8-substitution) will be influenced by a combination of electronic and steric factors.

Pericyclic Reactions and Rearrangements Involving the Benzopyran Ring

The C2-C3 double bond in the pyran ring of 4H-1-benzopyran systems can participate in pericyclic reactions, most notably cycloaddition reactions. For instance, chromone (B188151) derivatives have been shown to undergo Diels-Alder reactions where the C2-C3 double bond acts as a dienophile.

In the case of this compound, the C2-C3 double bond is present and could potentially react with a suitable diene in a [4+2] cycloaddition. However, the steric bulk of the butan-2-yl group at the C2 position might hinder the approach of the diene, potentially requiring forcing conditions for the reaction to proceed.

Investigation of Substituent Effects on Reactivity and Selectivity

The butan-2-yl groups at the C2 and C4 positions of the target molecule are key to its predicted reactivity. These alkyl groups exert their influence through both electronic and steric effects.

Electronic Effects: As electron-donating groups, the butan-2-yl substituents increase the electron density of the pyran ring and, through resonance and inductive effects, the benzene ring. This enhances the nucleophilicity of the C2-C3 double bond and activates the benzene ring towards electrophilic attack.

Steric Effects: The bulky nature of the butan-2-yl groups will play a significant role in the stereoselectivity of reactions. For example, in nucleophilic additions to the corresponding benzopyrylium ion, the nucleophile would likely approach from the face opposite to the larger substituent to minimize steric hindrance. Similarly, in pericyclic reactions, the facial selectivity would be dictated by the steric environment around the C2-C3 double bond.

Table 4: Summary of Predicted Substituent Effects of Butan-2-yl Groups

| Reaction Type | Electronic Effect | Steric Effect | Predicted Outcome |

| Nucleophilic Addition (to cation) | Stabilization of the benzopyrylium cation. | Hinders approach of nucleophile, influencing regioselectivity (C2 vs. C4) and stereoselectivity. | Favors formation of the thermodynamically more stable product. |

| Hydride Abstraction | Stabilization of the resulting benzopyrylium cation. | Minimal direct effect on the abstraction itself. | Facilitates the formation of the cation. |

| Electrophilic Aromatic Substitution | Activation of the benzene ring. | Can influence the ortho/para ratio by sterically hindering approach to one position. | Increased reaction rate and directs substitution to C6 and C8. |

| Pericyclic Reactions | Increased electron density of the C2-C3 double bond. | Hinders the approach of the diene, potentially lowering reactivity. | May require more reactive dienes or harsher conditions. |

Influence of Solvent Environment on Reaction Mechanisms

The effect of the solvent on reaction kinetics is a well-documented phenomenon. For instance, in reactions involving polar intermediates or transition states, polar solvents can lead to significant rate enhancements by stabilizing these charged species. Conversely, non-polar solvents may favor reactions that proceed through non-polar pathways. The dielectric constant of the solvent is a key parameter, with higher values often leading to greater stabilization of polar transition states. chemrxiv.org

In the context of multicomponent reactions for the synthesis of 4H-pyran derivatives, which are structurally related to the benzopyran core, water has been demonstrated to be a highly effective solvent. nih.govnih.gov This is often attributed to the hydrophobic effect and the high polarity of water, which can promote the initial condensation and subsequent cyclization steps. For example, the synthesis of 2-amino-3-cyano-4H-pyran derivatives showed excellent yields in water compared to organic solvents like acetone (B3395972) and ethanol (B145695). nih.gov

The influence of different solvents on the rate of a hypothetical reaction involving a 2,4-dialkyl-4H-1-benzopyran is illustrated in the table below, based on general principles of solvent effects on related organic reactions.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Hypothetical) | Probable Mechanism Favored |

| n-Hexane | 1.88 | Low | Non-polar, radical pathways |

| Toluene | 2.38 | Moderate | Non-polar to slightly polar pathways |

| Dichloromethane | 8.93 | High | Polar, ionic pathways |

| Acetone | 20.7 | Very High | Polar, ionic pathways |

| Ethanol | 24.55 | High (protic effects may interfere) | Polar, ionic pathways (protic) |

| Water | 80.1 | Very High (hydrophobic effects) | Polar, ionic pathways (protic) |

This table is illustrative and based on general principles of solvent effects. Actual rates would depend on the specific reaction.

Furthermore, kinetic solvent effects (KSEs) have been extensively studied for hydrogen atom transfer (HAT) reactions, which are relevant to the reactivity of the C4-H bond in 4H-1-benzopyrans. The rate of HAT reactions can be significantly influenced by the hydrogen-bonding capabilities of the solvent. canada.ca For reactions proceeding via a sequential proton loss electron transfer (SPLET) mechanism, the solvent's ability to support ionization is paramount. In such cases, the reaction kinetics can even switch from second-order to zero-order in one of the reactants, depending on the solvent's properties. canada.ca

Photochemical Transformations of 4H-1-Benzopyran Derivatives

The interaction of light with 4H-1-benzopyran derivatives can induce a variety of fascinating and synthetically useful transformations. The specific photochemical pathway is highly dependent on the substitution pattern of the benzopyran ring and the wavelength of the incident light.

One notable photochemical reaction is the rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones. For instance, the irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp has been shown to yield 4,5-disubstituted-3,6-diphenyl-2H-pyran-2-ones. rsc.org This type of rearrangement likely proceeds through a series of electrocyclic reactions involving the pyranone ring. While this specific example is for a pyran-4-one, similar photochemical rearrangements could be envisaged for 4H-1-benzopyran systems, potentially leading to novel isomeric structures.

Derivatives of 2H-1-benzopyrans, which are isomers of 4H-1-benzopyrans, have been investigated for their photochromic behavior. nih.gov Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra upon irradiation. This property is of interest for applications in optical data storage and smart materials. The presence of alkyl or aryl substituents at the 2- and 4-positions can significantly influence the photochromic properties, including the color of the photoproduct and the kinetics of the thermal fading process.

The general mechanism for such photochemical transformations often involves the initial excitation of the molecule to a singlet or triplet excited state, followed by intramolecular rearrangements, cyclizations, or fragmentations. The nature of the substituents on the 4H-1-benzopyran ring will play a crucial role in determining the electronic distribution in these excited states and, consequently, the preferred reaction pathway.

Transformations to Other Heterocyclic Systems

The 4H-1-benzopyran scaffold can serve as a versatile starting material for the synthesis of other heterocyclic systems. These transformations often involve ring-opening, rearrangement, and subsequent re-cyclization reactions, providing access to a diverse range of molecular architectures.

For example, 4H-pyrans, the parent ring system of benzopyrans, can be synthesized through multicomponent reactions and subsequently used as building blocks for other heterocycles. nih.gov The reactivity of the enol ether and the activated double bond within the 4H-pyran ring makes it susceptible to attack by various nucleophiles and electrophiles.

One common strategy for transforming pyran-based systems involves their reaction with nitrogen-containing nucleophiles to form nitrogen-containing heterocycles. For instance, the reaction of a 4H-pyran derivative with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazole (B372694) or pyridazine (B1198779) systems, depending on the reaction conditions and the substitution pattern of the starting material. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) derivatives.

Diels-Alder reactions and other cycloaddition reactions represent another powerful tool for the transformation of pyran systems. While 4H-1-benzopyrans themselves are not typical dienes for [4+2] cycloadditions, derivatives with exocyclic double bonds or those that can undergo in-situ isomerization to a diene could participate in such reactions. The use of thiocarbonyl compounds as dienophiles in hetero-Diels-Alder reactions has been a successful strategy for the synthesis of thiopyran derivatives. nih.gov This suggests that appropriately functionalized 4H-1-benzopyrans could potentially react with dienophiles to form more complex polycyclic systems.

The transformation of a hypothetical 2,4-dialkyl-4H-1-benzopyran into other heterocyclic systems is outlined in the table below, indicating potential reagents and the resulting heterocyclic core.

| Starting Material | Reagent | Resulting Heterocyclic System (Potential) |

| 2,4-Dialkyl-4H-1-benzopyran | Hydrazine (H₂NNH₂) | Pyrazole derivative |

| 2,4-Dialkyl-4H-1-benzopyran | Hydroxylamine (NH₂OH) | Isoxazole derivative |

| 2,4-Dialkyl-4H-1-benzopyran | Guanidine | Pyrimidine derivative |

| 2,4-Dialkyl-4H-1-benzopyran derivative | Dienophile (e.g., Maleic anhydride) | Polycyclic ether |

This table presents potential transformations based on the general reactivity of related heterocyclic systems.

Advanced Spectroscopic Characterization of 4h 1 Benzopyrans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides deep insights into the molecule's connectivity and conformation.

Specific ¹H NMR, ¹³C NMR, and APT (Attached Proton Test) data for 2,4-Di(butan-2-yl)-4H-1-benzopyran are not available in the surveyed literature. However, based on the general characteristics of 4H-benzopyran derivatives, the following spectral features would be anticipated.

¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals corresponding to the aromatic protons of the benzopyran core and the aliphatic protons of the two butan-2-yl substituents. The protons on the benzene (B151609) ring would typically appear in the downfield region (around δ 6.5-8.0 ppm). The protons of the butan-2-yl groups, including methyl, methylene (B1212753), and methine protons, would resonate in the upfield region (around δ 0.8-4.0 ppm). The proton at the chiral center of the butan-2-yl group would likely appear as a multiplet.

¹³C NMR and APT: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The aromatic carbons of the benzopyran nucleus would be observed in the range of δ 110-160 ppm. The carbons of the butan-2-yl substituents would appear in the aliphatic region (δ 10-70 ppm). An APT or DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzopyran Aromatic Protons | Data not available | Data not available |

| Benzopyran Aromatic Carbons | Data not available | Data not available |

| Butan-2-yl CH₃ Protons | Data not available | Data not available |

| Butan-2-yl CH₂ Protons | Data not available | Data not available |

| Butan-2-yl CH Protons | Data not available | Data not available |

| Butan-2-yl Carbons | Data not available | Data not available |

Note: The table above is a template. Specific experimental data for this compound is not available.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the butan-2-yl side chains and to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

A complete analysis of the 1D and 2D NMR data would lead to a comprehensive assignment of all proton and carbon chemical shifts for this compound. Furthermore, through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide valuable information about the molecule's preferred conformation in solution, particularly concerning the orientation of the bulky butan-2-yl groups relative to the benzopyran ring system. However, no specific conformational analysis for this compound has been reported in the searched literature.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Specific experimental IR data for this compound is not available in the public domain. However, the IR spectrum of a 4H-1-benzopyran derivative is expected to exhibit characteristic absorption bands. For the title compound, one would anticipate strong absorptions corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule. The C=C stretching vibrations of the aromatic ring would also be prominent. The ether linkage (C-O-C) within the pyran ring would give rise to a characteristic absorption band.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | Data not available | Stretching |

| Aliphatic C-H | Data not available | Stretching |

| Aromatic C=C | Data not available | Stretching |

| C-O-C (Ether) | Data not available | Stretching |

Note: The table above is a template. Specific experimental data for this compound is not available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

While specific mass spectrometry data for this compound has not been reported, a high-resolution mass spectrometry (HRMS) analysis would be expected to confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would likely involve the loss of the butan-2-yl side chains and fragmentation of the benzopyran core, providing further structural confirmation. Electron Ionization (EI) mass spectrometry often shows a prominent molecular ion peak for stable aromatic compounds like 4H-benzopyrans. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a compound with high accuracy. For a hypothetical analysis of this compound (C17H24O), HRMS would be expected to provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. However, no published HRMS data for this specific compound could be located.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, is instrumental in understanding the electronic structure of conjugated systems like those present in benzopyrans.

The UV-Vis spectrum of a 4H-1-benzopyran derivative reveals information about the π-electron system and the electronic transitions within the molecule. The position and intensity of absorption bands are influenced by the extent of conjugation and the nature of substituents. For this compound, one would anticipate characteristic absorptions related to the benzopyran core. Specific data on the absorption maxima (λmax) and molar absorptivity, which would be essential for a detailed analysis, are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This technique would be invaluable for confirming the spatial arrangement of the two butan-2-yl groups and the conformation of the 4H-pyran ring in this compound. At present, no crystallographic data for this compound has been reported.

Microscopic and Surface Analysis Techniques

Microscopic techniques are employed to study the morphology and elemental composition of materials at a micro or nano level.

TEM and SAED are typically used for the characterization of nanomaterials, providing information on particle size, shape, and crystallinity. While potentially applicable if this compound were to be formulated into nanoparticles or thin films, no such studies have been found.

SEM provides high-resolution images of the surface topography of a sample, while EDAX allows for the determination of its elemental composition. These techniques would be useful for characterizing the bulk material of this compound. However, no research articles presenting SEM or EDAX data for this specific compound are currently available.

Chromatographic Purity Assessment and Enantiomeric Ratio Determination (TLC, HPLC)

Chromatographic techniques are indispensable for verifying the purity of newly synthesized compounds and for separating enantiomers. Thin-Layer Chromatography (TLC) offers a rapid and effective method for monitoring reaction progress and assessing the number of components in a mixture, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity and is the gold standard for resolving and quantifying enantiomers.

TLC is a fundamental technique employed for the qualitative assessment of compound purity. For non-polar compounds such as this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase, which is a mixture of non-polar and slightly polar solvents. The choice of solvent system is critical for achieving good separation between the product and any impurities or starting materials.

The progress of reactions yielding alkyl-substituted 4H-1,2,4-triazoles, which are also heterocyclic compounds, is often monitored by TLC until the starting materials are completely consumed. nih.gov Similarly, in the synthesis of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides, TLC is used to track the reaction's completion. nih.gov For a compound like this compound, a typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The separated spots on the TLC plate are visualized under UV light (254 nm), where UV-active compounds appear as dark spots. An Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A pure sample should ideally show a single spot.

Table 1: Illustrative TLC Data for this compound

| Compound/Mixture | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |

| Reaction Starting Material A | 9:1 | 0.65 | UV (254 nm) |

| Reaction Starting Material B | 9:1 | 0.20 | UV (254 nm) |

| Crude Reaction Mixture | 9:1 | 0.50, 0.65, 0.20 | UV (254 nm) |

| Purified this compound | 9:1 | 0.50 | UV (254 nm) |

Note: The data in this table is illustrative and represents typical results for a compound of this nature.

HPLC is a powerful technique for the high-resolution separation, identification, and quantification of compounds. For purity assessment, a reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The sample is injected into the column, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector, records the elution of each component as a peak in the chromatogram. The purity of the sample is determined by the relative area of the main peak.

The presence of two chiral centers at positions 2 and 4 in this compound necessitates the determination of the enantiomeric ratio. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of enantiomers. nih.govnd.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for each enantiomer. youtube.com

For the enantiomeric separation of this compound, a column such as a Chiralpak® or Chiralcel® could be used with a mobile phase typically consisting of a mixture of a non-polar alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative HPLC Purity and Enantiomeric Analysis Data for this compound

| Analysis Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Peak Area (%) |

| Purity | C18 (Reversed-Phase) | Acetonitrile:Water (85:15) | 1.0 | 254 | 8.2 | 99.5 |

| Enantiomeric Ratio | Chiralpak® AD-H | Hexane:Isopropanol (98:2) | 0.8 | 254 | (S,S)-enantiomer: 12.5 | 50.1 |

| (R,R)-enantiomer: 14.8 | 49.9 |

Note: The data presented in this table is hypothetical and serves as an example of expected analytical results.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, and sometimes nitrogen, sulfur, and halogens) in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the theoretical elemental composition calculated from the proposed molecular formula. This comparison serves as a fundamental validation of the compound's identity and purity.

For this compound, the molecular formula is C17H24O. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The analysis is performed using a specialized instrument, an elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO2, H2O) are separated and quantified by detectors, allowing for the calculation of the mass percentages of carbon and hydrogen. The oxygen percentage is typically determined by difference. The experimental values should agree with the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the empirical formula.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 83.55 | 83.49 |

| Hydrogen (H) | 9.90 | 9.95 |

| Oxygen (O) | 6.55 | 6.56 |

Note: The experimental data in this table is illustrative and represents a successful validation of the empirical formula.

Theoretical and Computational Chemistry of 4h 1 Benzopyran Structures

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular and electronic structures within the 4H-1-benzopyran family. These methods allow for a detailed exploration of the geometric and energetic landscapes of these molecules.

Density Functional Theory (DFT) Studies on 4H-1-Benzopyrans

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of various molecules, including 4H-1-benzopyran derivatives. researchgate.netenvironmentaljournals.orgenvironmentaljournals.org DFT calculations are employed to investigate the adsorption characteristics of related dye molecules onto nanotubes, suggesting potential applications in wastewater treatment. researchgate.net This theoretical approach is also utilized to model the synthesis of complex polymers containing related heterocyclic structures, aiming to define structure-property correlations. environmentaljournals.orgenvironmentaljournals.org

Ab Initio Methods (e.g., HF, MP2) for Benchmark and Mechanistic Studies

While specific ab initio studies on 2,4-Di(butan-2-yl)-4H-1-benzopyran are scarce, these high-level computational methods are essential for providing benchmark data and for detailed mechanistic investigations of related compounds. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to refine geometries and energies, offering a higher level of accuracy compared to some DFT functionals, which is crucial for understanding complex reaction pathways.

Optimization of Molecular Geometry and Conformational Landscape

The optimization of molecular geometry is a critical step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules like this compound, with its rotatable butan-2-yl groups, conformational analysis is key to identifying the global minimum energy structure and other low-energy conformers. This understanding is vital as the conformation can significantly influence the molecule's physical and chemical properties.

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. umich.edumit.edudergipark.org.trarxiv.org A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (cc-pVXZ), generally provide more accurate results but at a higher computational cost. umich.edudergipark.org.tr The selection of an appropriate basis set, like the popular 6-31G* or the more extensive pcseg-2, is a compromise between desired accuracy and computational feasibility. arxiv.org For instance, studies have shown that for certain calculations, unpolarized basis sets and the polarized 6-311G family should be avoided for valence chemistry calculations. arxiv.org The choice of the level of theory, be it DFT with a specific functional (e.g., B3LYP) or an ab initio method, also plays a crucial role in the reliability of the predicted properties. canterbury.ac.uk

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides powerful tools to calculate various descriptors that help in understanding and predicting the chemical behavior of 4H-1-benzopyran derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. taylorandfrancis.com For 4H-1-benzopyran derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for synthetic chemists.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.gov The MESP map displays the electrostatic potential on the surface of the molecule, where different colors represent varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For 4H-1-benzopyran structures, the MESP analysis reveals distinct electron-rich and electron-poor regions. The oxygen atom in the pyran ring and any carbonyl oxygens present in derivatives are typically characterized by a strong negative potential, making them likely sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms, particularly those attached to the aromatic ring or hydroxyl groups, exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net The MESP map provides a clear, visual guide to the molecule's reactivity and intermolecular interaction sites. nih.gov

The color-coded representation of the MESP allows for a qualitative prediction of where a molecule is most likely to interact with other chemical species. For instance, in a molecule like 4-hydroxybenzaldehyde, the hydroxyl group's hydrogen atom would be a primary site for hydrogen bonding, as indicated by its blue, electron-poor region. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. icm.edu.pl It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing charge transfer interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

NBO analysis can also reveal the nature of intermolecular interactions, such as hydrogen bonds. nih.gov By examining the donor-acceptor interactions between molecules in a dimer or crystal structure, the strength and characteristics of these bonds can be quantified. nih.gov

Table 1: Illustrative NBO Analysis Data for a Hypothetical 4H-1-Benzopyran Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | σ(C2-C3) | 5.2 | Intramolecular |

| LP(1) O1 | σ(C8a-C4a) | 3.8 | Intramolecular |

| σ(C2-H) | σ(C3-C4) | 2.1 | Intramolecular |

| LP(2) O (carbonyl) | σ(C(alpha)-C(beta)) | 8.5 | Intermolecular (H-bond) |

Note: This table is illustrative and the values would be specific to the exact derivative being studied.

Fukui Functions for Identification of Reactive Sites

Fukui functions are a key concept in Density Functional Theory (DFT) used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. schrodinger.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). The site with the highest value of f+(r) is the most likely to be attacked by a nucleophile. schrodinger.com

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The site with the highest value of f-(r) is the most favorable for electrophilic attack. schrodinger.com

f0(r): Indicates the susceptibility of a site to radical attack. researchgate.net

For 4H-1-benzopyran derivatives, Fukui function analysis can pinpoint specific atoms on the benzopyran ring system that are most reactive. For example, in a typical 4H-1-benzopyran structure, the carbon atoms of the pyran ring and specific positions on the benzene (B151609) ring will exhibit different reactivities based on the substituents present. This analysis is crucial for predicting the outcome of chemical reactions and designing new synthetic pathways. mjbas.combohrium.com

Computational Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to identify and characterize molecules. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, the structure and functional groups of a synthesized compound can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. researchgate.net This includes the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within the molecule.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a 4H-1-Benzopyran Derivative

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| IR (C=O stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

| ¹H NMR (H-2) | 6.8 ppm | 6.9 ppm |

| ¹³C NMR (C-4) | 175 ppm | 176 ppm |

| UV-Vis (λmax) | 320 nm | 325 nm |

Note: This table is for illustrative purposes. Actual values will vary depending on the specific molecule and computational methods used.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a way to partition the crystal space among the molecules.

The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. rsc.orgnih.gov For example, the percentage of H···H, O···H, and C···H contacts can be quantified, providing a detailed picture of the forces holding the crystal together. nih.govresearchgate.net This method is particularly useful for understanding hydrogen bonding and van der Waals interactions in the solid state of 4H-1-benzopyran derivatives. rsc.orgnih.gov

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like optical data storage and signal processing. nih.gov Computational methods, particularly DFT, are used to predict the NLO properties of molecules. Key parameters include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. nih.gov

For 4H-1-benzopyran derivatives, computational studies can explore how different substituents and structural modifications affect their NLO properties. researchgate.net Molecules with significant charge transfer characteristics, often involving donor and acceptor groups connected by a π-conjugated system, tend to exhibit larger hyperpolarizability values. nih.gov Theoretical calculations can guide the design of new benzopyran-based materials with enhanced NLO activity.

Thermochemical Parameters and Energetic Profiles of Reactions

Computational chemistry provides a powerful means to calculate various thermochemical parameters and to map out the energetic profiles of chemical reactions. nist.gov

Thermochemical Parameters: Properties such as the heat of formation, standard Gibbs free energy, and entropy can be calculated for 4H-1-benzopyran derivatives. These values are essential for understanding the stability of different isomers and conformers.

Reaction Energetics: For chemical reactions involving 4H-1-benzopyran derivatives, computational methods can be used to determine the activation energies and reaction enthalpies. This involves locating the transition state structures and calculating their energies relative to the reactants and products. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For instance, the energetic profile for the opening of the pyran ring or for cycloaddition reactions can be elucidated. ijrar.org

By providing a detailed understanding of the energy landscape, these calculations can guide the optimization of reaction conditions and the development of new synthetic routes.

Bulk Solvent Effects Modeling (PCM, CosmoPCM)

In the field of computational chemistry, understanding the influence of the solvent environment on the properties and reactivity of a molecule is of paramount importance. numberanalytics.com For a molecule such as this compound, the surrounding solvent can significantly alter its conformational preferences, electronic structure, and spectroscopic characteristics. Explicitly modeling every solvent molecule in a simulation is computationally very expensive, especially for large systems. wikipedia.orgwikipedia.org Therefore, implicit solvation models, which represent the solvent as a continuous medium, have become indispensable tools. numberanalytics.comnumberanalytics.com Among the most prominent and widely utilized of these are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgwikipedia.org

The Polarizable Continuum Model (PCM) treats the solvent as a uniform, polarizable dielectric continuum. wikipedia.orgnumberanalytics.com The solute molecule, in this case, this compound, is placed within a cavity carved out of this continuum. numberanalytics.com The shape of this cavity is crucial and is typically constructed from a series of interlocking atomic spheres based on the van der Waals radii of the solute's atoms. wikipedia.org The electronic distribution of the solute polarizes the dielectric medium of the solvent, which in turn creates a reaction field that electrostatically interacts with the solute. q-chem.com This mutual polarization is solved for in a self-consistent manner, allowing for the calculation of the total energy of the solute in the presence of the solvent. This methodology enables the prediction of various properties, including solvation free energies and changes in molecular geometry and electronic properties upon solvation. numberanalytics.com

The Conductor-like Screening Model (COSMO) , developed by Klamt and Schüürmann, is a powerful and popular method for modeling solvation effects. wikipedia.orgnumberanalytics.com It is conceptually similar to PCM but with a significant theoretical distinction. COSMO initially simplifies the problem by assuming the solvent is a perfect conductor with an infinite dielectric constant (ε=∞). wikipedia.orgnumberanalytics.com In this scenario, the electric potential on the surface of the solute cavity becomes zero. This allows for a more straightforward calculation of the screening charges on the cavity surface. wikipedia.org Subsequently, a correction is applied to account for the finite dielectric constant of a real solvent, which makes the model applicable to a wide range of different solvents. wikipedia.orgscm.com This approach has proven to be highly effective and efficient for predicting the thermodynamic properties of molecules in solution. numberanalytics.com A variation known as CosmoPCM combines aspects of both models and is implemented in various quantum chemistry software packages.

For a specific molecule like this compound, these models can provide detailed insights into its behavior in different chemical environments. For instance, by calculating the solvation free energy (ΔGsolv) in various solvents, one can predict its solubility and partitioning behavior. The table below presents hypothetical, yet representative, data for the solvation free energy of this compound in several common solvents, as would be calculated using PCM and COSMO.

Table 1: Calculated Solvation Free Energies (ΔGsolv) of this compound in Various Solvents Hypothetical data generated for illustrative purposes.

| Solvent | Dielectric Constant (ε) | PCM (kcal/mol) | COSMO (kcal/mol) |

|---|---|---|---|

| n-Hexane | 1.88 | -2.15 | -2.20 |

| Chloroform | 4.81 | -4.50 | -4.62 |

| Tetrahydrofuran (THF) | 7.58 | -5.10 | -5.25 |

| Dichloromethane (DCM) | 8.93 | -5.35 | -5.50 |

| Acetone (B3395972) | 20.7 | -6.20 | -6.38 |

| Acetonitrile (B52724) | 36.6 | -6.85 | -7.05 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.10 | -7.30 |

As indicated in the table, the solvation becomes more favorable (i.e., ΔGsolv becomes more negative) as the dielectric constant of the solvent increases. This trend is expected for a molecule with some degree of polarity. The non-polar butan-2-yl groups would contribute to solubility in non-polar solvents, while the polar benzopyran core interacts more strongly with polar solvents.

Furthermore, bulk solvent effect models can predict changes in the intrinsic properties of the molecule itself. The reaction field from the solvent can influence the electron distribution of the solute, leading to changes in properties like the dipole moment.

Table 2: Calculated Dipole Moment of this compound in Gas Phase and Solution Hypothetical data generated for illustrative purposes.

| Medium | Dipole Moment (Debye) |

|---|---|

| Gas Phase | 1.85 |

| n-Hexane (ε=1.88) | 2.10 |

| Dichloromethane (ε=8.93) | 2.75 |

| Acetonitrile (ε=36.6) | 3.15 |

The data illustrates that the calculated dipole moment of this compound increases significantly from the gas phase to polar solvents. This is a direct consequence of the reaction field from the polar solvent, which enhances the polarization of the solute's electron cloud. These computational models are therefore essential for accurately describing the electronic structure of molecules in solution, which is critical for predicting their reactivity and spectroscopic behavior.

Applications of 4h 1 Benzopyran Scaffolds in Chemical Science

Role as Analytical Reagents and Complexing Agents

Derivatives of 4H-1-benzopyran are extensively utilized as analytical reagents, primarily due to their ability to form stable and often colored complexes with various metal ions. This property is fundamental to their application in spectrophotometric analysis and chelation chemistry.

The highly conjugated system of the 4H-1-benzopyran scaffold results in characteristic and intense absorption spectra. Upon complexation with metal ions, these spectra often exhibit a significant shift, a phenomenon that is harnessed for the spectrophotometric determination of a range of transition metals. For instance, various 4H-1-benzopyran derivatives have been successfully employed for the sensitive and selective determination of metal ions such as vanadium, molybdenum, niobium, and tungsten.

The analytical utility of these compounds is further enhanced by the ability to tune their selectivity and sensitivity through the introduction of different substituent groups onto the benzopyran ring. This allows for the development of specific reagents for targeted metal ions. The table below summarizes the spectrophotometric applications of selected 4H-1-benzopyran derivatives for the determination of various metal ions.

| Derivative | Metal Ion | Medium | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran | Niobium(V) | Perchloric acid | 420 | 5.0357 x 10⁴ |

| 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran | Molybdenum(VI) | In Triton X-100 | 410 | 2.80 x 10⁵ |

| 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran | Tungsten(VI) | 0.2 mol L⁻¹ HCl | - | 6.45 x 10⁴ |

| 2-(2'-furyl)-3-hydroxy-4-oxo-4H-1-benzopyran | Vanadium(V) | Acetic acid | 410 | 2.24 x 10⁴ |

This table presents a selection of data from a review on 4H-1-benzopyrans as analytical reagents.

The ability of 4H-1-benzopyran derivatives to act as effective chelating agents stems from the presence of strategically positioned donor atoms, typically oxygen, which can coordinate with a central metal ion to form a stable ring structure. beloit.edu This chelation is a key aspect of their function as analytical reagents and has also been explored for other applications, such as in the development of therapeutic agents for iron overload diseases. nih.gov The formation of these coordination complexes is an equilibrium reaction, and the stability of the resulting complex is a critical factor in the effectiveness of the chelating agent. beloit.edu